Futibatinib - 1448169-71-8

Futibatinib

Catalog Number: EVT-283486
CAS Number: 1448169-71-8
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Futibatinib (TAS-120) is a small molecule designed for scientific research examining its potential to inhibit the activity of fibroblast growth factor receptors (FGFRs) 1-4. [] It is classified as a kinase inhibitor and stands out due to its irreversible binding mechanism, a characteristic that differentiates it from other FGFR inhibitors. [] This unique attribute allows futibatinib to demonstrate strong preclinical activity against acquired resistance mutations commonly associated with other FGFR inhibitors. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for various cancers driven by FGFR aberrations, notably including intrahepatic cholangiocarcinoma. [, , , ]

Synthesis Analysis

The synthesis of futibatinib starts with a unique molecule that inhibits both mutant epidermal growth factor receptor and FGFR, known as compound 1. [] Through a series of chemical modifications and optimization steps, researchers developed futibatinib (compound 5) as a potent and selective covalent inhibitor of FGFR1-4. [] The detailed synthetic route and reaction parameters are outlined in the paper describing its discovery. []

Molecular Structure Analysis

The acrylamide warhead in futibatinib plays a crucial role in its irreversible binding to FGFRs. [] It forms a covalent bond with the cysteine residue in the ATP pocket of the FGFR kinase domain through a Michael addition reaction. [, ] Furthermore, metabolic activation of futibatinib's acrylamide warhead can lead to the formation of a highly electrophilic epoxide intermediate. [] This epoxide can further react with nucleophilic centers on other cellular proteins, potentially leading to off-target covalent binding. []

Mechanism of Action

Futibatinib exerts its inhibitory effect on FGFRs by covalently binding to the cysteine residue in the ATP binding pocket of the kinase domain. [, , ] This irreversible binding prevents ATP binding and subsequent phosphorylation of downstream signaling molecules, ultimately disrupting FGFR signaling pathways. [] This mechanism of action distinguishes futibatinib from reversible ATP-competitive inhibitors and may contribute to its efficacy against acquired resistance mutations. [, , , ]

Physical and Chemical Properties Analysis

Futibatinib is an orally available small molecule. [] Its physicochemical properties, including solubility, stability, and permeability, have been characterized to understand its pharmacokinetic behavior. [] Studies have shown that futibatinib is rapidly absorbed after oral administration, with a median time to peak plasma concentration of 1.0 hour. [] The mean elimination half-life in plasma was found to be 2.3 hours for futibatinib. [] Further details on its physicochemical properties can be found in the published research articles. [, , , ]

Applications

Futibatinib has demonstrated promising antitumor activity in preclinical studies and clinical trials, particularly in cancers driven by FGFR aberrations. [, , , , ]

  • Intrahepatic cholangiocarcinoma (iCCA): A pivotal phase II trial (FOENIX-CCA2) demonstrated that futibatinib achieved durable objective responses in patients with previously treated iCCA harboring FGFR2 fusions or rearrangements. [, , ] The study reported an objective response rate of 41.7% and a median duration of response of 9.7 months. [, ] This led to the FDA approval of futibatinib for the treatment of this specific patient population. [, ]
  • Gastric Cancer: Futibatinib showed promising antitumor activity in a phase I study involving Japanese patients with advanced gastric cancer harboring FGFR2 amplifications. [] The study revealed a higher overall response rate in patients with high FGFR2 copy numbers compared to those with lower copy numbers, suggesting a potential correlation between FGFR2 amplification level and futibatinib's efficacy. []
  • Urothelial Carcinoma: Preclinical data suggest that futibatinib, in combination with pembrolizumab, may enhance antitumor activity in urothelial carcinoma. [] A phase II clinical trial is underway to evaluate the efficacy and safety of this combination therapy in patients with advanced or metastatic urothelial carcinoma. []
  • Breast Cancer: Studies have shown that futibatinib has single-agent activity against certain breast cancer patient-derived xenograft models, particularly those harboring FGFR2 activating mutations or amplifications. []
  • Rhabdomyosarcoma: Preclinical studies are exploring the efficacy of futibatinib in pediatric rhabdomyosarcoma. [] While futibatinib demonstrated promising activity in vitro, its efficacy in vivo was limited, suggesting the need for alternative treatment modalities or combination therapies. []
  • Myeloid/Lymphoid Neoplasms: Research suggests futibatinib may hold potential for treating myeloid/lymphoid neoplasms harboring FGFR1 rearrangements. [] A phase II study is ongoing to evaluate futibatinib's efficacy and safety in this patient population. []
Future Directions
  • Mechanisms of Resistance: While futibatinib demonstrates efficacy against some acquired resistance mutations, further research is needed to understand the full spectrum of resistance mechanisms and develop strategies to overcome them. [, ]
  • Combination Therapies: Exploring combination therapies with futibatinib and other anticancer agents, such as immunotherapy or targeted therapy, could enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
  • Biomarker Development: Identifying predictive biomarkers that can identify patients who are most likely to benefit from futibatinib therapy is crucial for optimizing treatment selection and improving patient outcomes. [, ]
  • Expanded Clinical Applications: Ongoing clinical trials are investigating the efficacy of futibatinib in various other FGFR-driven cancers, including breast cancer, urothelial carcinoma, and rhabdomyosarcoma. [, , ]

Derazantinib

Compound Description: Derazantinib serves as an internal standard (IS) in an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method designed to quantify futibatinib concentrations in beagle dog plasma [].

Cysteinylglycine-conjugated Futibatinib

Compound Description: This metabolite represents a prominent circulating form of futibatinib, comprising 13% of circulating radioactivity in a mass balance study [].

Desmethyl Futibatinib

Compound Description: Desmethyl futibatinib emerges as a key metabolite of futibatinib, identified in both plasma and fecal samples. In fecal matter, its reduced form constitutes a significant portion of the administered dose [].

Glucuronide of Desmethyl Futibatinib

Compound Description: Identified as a metabolite of futibatinib in human hepatocytes, its formation is notably inhibited by 1-aminobenzotriazole, a pan-cytochrome P450 inhibitor [].

Sulfate of Desmethyl Futibatinib

Compound Description: Analogous to its glucuronide counterpart, the sulfate conjugate of desmethyl futibatinib is also generated in human hepatocytes. Its formation is similarly susceptible to inhibition by 1-aminobenzotriazole [].

Glutathione-Conjugated Futibatinib

Compound Description: Formation of this conjugate was observed in human hepatocytes, highlighting the role of glutathione conjugation as a metabolic pathway for futibatinib [].

1-Aminobenzotriazole

Compound Description: 1-Aminobenzotriazole is a non-selective inhibitor of cytochrome P450 enzymes []. In studies investigating futibatinib metabolism, it effectively inhibited the formation of desmethyl futibatinib glucuronide and sulfate conjugates [].

Itraconazole

Compound Description: Itraconazole functions as a dual inhibitor of both P-glycoprotein (P-gp) and CYP3A, a major cytochrome P450 isoform involved in drug metabolism []. Co-administration of itraconazole with futibatinib leads to increased peak plasma concentration and overall exposure of futibatinib [].

Rifampin

Compound Description: Rifampin acts as a dual inducer of both P-gp and CYP3A []. When co-administered with futibatinib, rifampin diminishes futibatinib's peak plasma concentration and overall exposure [].

Midazolam

Compound Description: Midazolam serves as a sensitive substrate for CYP3A, frequently employed to probe CYP3A activity in drug-drug interaction studies []. Co-administration of midazolam with futibatinib does not significantly impact midazolam's pharmacokinetics [].

Everolimus

Compound Description: Everolimus acts as an inhibitor of the mTOR pathway, a key downstream effector of PI3K signaling []. Combining everolimus with futibatinib demonstrated synergistic antitumor activity in preclinical models, notably in FGFR2-mutated endometrial cancer cells [].

MK2206

Compound Description: MK2206 functions as an AKT inhibitor, targeting another critical component of the PI3K signaling pathway []. The combination of MK2206 with futibatinib exhibited synergistic antitumor effects in preclinical models, particularly in FGFR2-mutated endometrial cancer cells [].

TAS-117

Compound Description: TAS-117 is a highly selective, allosteric, non-ATP competitive inhibitor of AKT []. Preclinical studies demonstrated synergistic antitumor activity when TAS-117 was combined with futibatinib in various FGFR-aberrant cancer models [].

Pemigatinib

Compound Description: Pemigatinib is a selective, ATP-competitive inhibitor of FGFRs, specifically FGFR1, FGFR2, and FGFR3 []. It received FDA approval for treating locally advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or rearrangements [].

Infigratinib

Compound Description: Infigratinib is another selective, ATP-competitive inhibitor of FGFRs, targeting FGFR1, FGFR2, and FGFR3 []. It has also received FDA approval for treating locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [].

Erdafitinib

Compound Description: Erdafitinib is a pan-FGFR inhibitor, targeting all four FGFR isoforms (FGFR1-4) []. It acts by competitively inhibiting ATP binding to the FGFR kinase domain, thereby blocking downstream signaling [].

Properties

CAS Number

1448169-71-8

Product Name

Futibatinib

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N

SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

TAS-120, TAS 120, TAS120

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.